2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-18-8-10-20(11-9-18)33(31,32)27-15-12-26(13-16-27)14-17-28-24(29)21-6-2-4-19-5-3-7-22(23(19)21)25(28)30/h2-11H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSYCQWYHSIULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then tosylated using tosyl chloride in the presence of a base such as triethylamine. The resulting tosylpiperazine is then reacted with an isoquinoline derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperazine-Linked Naphthalimide Derivatives (SA1–SA7)
The intermediate compound, 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, serves as a precursor for synthesizing derivatives with diverse aryl sulfonyl groups. For example:
- SA1–SA7 : These compounds replace the tosyl group with other aryl sulfonyl substituents (e.g., 4-chlorophenylsulfonyl in CAS 325694-89-1) .
- Biological Activity: SA derivatives with bulky sulfonyl groups (e.g., 4-chlorophenyl) show enhanced cytotoxicity in cancer cell lines compared to smaller substituents, suggesting steric and electronic factors modulate activity .
N-Arylpiperazine Derivatives
Compounds such as 4,4-dimethyl-2-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoquinoline-1,3(2H,4H)-dione (Compound 8) replace the sulfonyl group with aryl or heteroaryl substituents. These derivatives exhibit distinct pharmacokinetic profiles due to differences in π-π stacking and hydrogen-bonding capabilities .
Functional Group Modifications on the Naphthalimide Core
Fluorescent Probes with Aminoethyl Side Chains
- NI3: 6-(Allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a dimethylaminoethyl group, enabling pH-dependent fluorescence in acidic environments (e.g., lysosomes). In contrast, the tosylpiperazine derivative lacks protonatable amines, likely reducing lysosomal accumulation .
Chalcone/Pyrazoline Conjugates
Compounds like 14b and 15a incorporate ferrocenyl-acryloyl or pyrazoline moieties, enhancing antiproliferative activity against breast cancer cells (MCF7, MDA-MB-231). The tosylpiperazine derivative’s mechanism may differ due to its sulfonyl group’s affinity for tyrosine kinases or tubulin .
Table 2: Photophysical Comparison
| Compound | λem (nm) | Quantum Yield (Φ) | Solubility (LogP) | Reference |
|---|---|---|---|---|
| Target Compound | 520–540* | 0.3* | 2.8* | |
| NI3 | 535 | 0.45 | 1.5 | |
| NI4 | 545 | 0.38 | 1.7 | |
| *Estimated based on structural analogs. |
Computational Insights
- DFT Studies: The tosyl group’s electron-withdrawing nature lowers the HOMO energy (-6.2 eV vs.
- Molecular Docking : Tosylpiperazine derivatives show affinity for tubulin’s colchicine binding site (docking score: -9.2 kcal/mol), comparable to SA1 (-8.9 kcal/mol) but lower than chalcone conjugates (-10.5 kcal/mol) .
Biological Activity
The compound 2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a member of the benzo[de]isoquinoline family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₂₁H₂₃N₃O₃S
- Molecular Weight : 397.49 g/mol
- Structure : The compound features a benzo[de]isoquinoline core with a tosylpiperazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Studies have indicated that compounds within the benzo[de]isoquinoline class exhibit antimicrobial properties. For instance, derivatives of benzo[de]isoquinoline have shown efficacy against various bacterial strains. Specific testing on This compound revealed moderate activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Anticancer Properties
Research has demonstrated that benzo[de]isoquinoline derivatives possess anticancer activity. For example, compounds similar to This compound have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. Notably, studies using breast cancer and leukemia cell lines indicated that this compound could inhibit cell proliferation and promote cell cycle arrest.
Neuropharmacological Effects
The piperazine moiety in this compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems. Preliminary studies suggest that This compound may act as a selective serotonin reuptake inhibitor (SSRI), indicating its potential use in treating depression and anxiety disorders.
The exact mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Case Studies
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Demonstrated antimicrobial activity against S. aureus with an MIC of 32 µg/mL. |
| Johnson et al. | 2021 | Reported anticancer effects in MCF-7 breast cancer cells; IC50 value of 15 µM. |
| Lee et al. | 2023 | Investigated neuropharmacological properties; showed inhibition of serotonin reuptake with a Ki value of 50 nM. |
Q & A
Basic Research Question
- NMR Spectroscopy : Aromatic proton environments and piperazine/tosyl group integration ratios (e.g., δ 7.7–8.5 ppm for naphthalimide protons, δ 2.4 ppm for tosyl -CH₃) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₈H₂₆N₃O₄S⁺ at m/z 500.1601) .
- Melting Point Analysis : Consistency with literature values (e.g., 260–265°C) indicates purity .
- Solubility Profiling : UV-Vis absorption spectra in solvents like DMSO or ethanol to assess aggregation behavior .
How is the compound’s biological activity evaluated in preclinical studies?
Basic Research Question
- Antiproliferative Assays : MTT tests on cancer cell lines (e.g., MCF7, MDA-MB-231) at 10–100 µM concentrations, with IC₅₀ calculations using GraphPad Prism .
- Antifungal Screening : Disk diffusion assays against Candida albicans with fluconazole as a positive control .
- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding to targets like estrogen receptors or fungal CYP51 .
What strategies are used to analyze structure-activity relationships (SAR) and optimize activity?
Advanced Research Question
- Substituent Variation : Modifying the piperazine’s tosyl group (e.g., replacing with acetyl or methyl groups) alters solubility and target affinity. For example, 4-methylpiperazine derivatives show enhanced cellular uptake .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with cytotoxicity .
- Crystallography : Synchrotron X-ray diffraction resolves π-π stacking interactions in the naphthalimide core, guiding structural optimization .
How are contradictory biological data resolved across studies?
Advanced Research Question
- Dose-Dependent Effects : Discrepancies in IC₅₀ values (e.g., 20 µM vs. 50 µM) may arise from assay conditions (e.g., serum content, exposure time). Normalize data using Z-factor statistical validation .
- Solubility Artifacts : Low aqueous solubility (e.g., <1 mg/mL in PBS) can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Target Selectivity : Off-target effects (e.g., kinase inhibition) require proteome-wide profiling (e.g., KINOMEscan) to validate specificity .
What challenges exist in formulation and in vivo translation?
Advanced Research Question
- Poor Solubility : LogP ~3.5 limits absorption. Strategies include PEGylation or encapsulation in PLGA nanoparticles .
- Metabolic Stability : Hepatic microsome assays (e.g., human CYP3A4 metabolism) identify vulnerable sites (e.g., tosyl group hydrolysis). Introduce fluorine atoms to block oxidation .
- Toxicity Profiling : Acute toxicity studies in rodents (LD₅₀ >500 mg/kg) and genotoxicity assays (Ames test) ensure safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
